Chromazone Red is an azo dye characterized by its vibrant red color, primarily used in various applications such as textiles, food coloring, and biological staining. The compound is chemically known as sodium 3-[(4-formylphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid, with a molecular formula of . It belongs to the class of azo dyes, which are defined by the presence of the azo group () that connects two aromatic rings.
Chromazone Red is synthesized through chemical processes involving various reagents, including aromatic compounds and sulfonic acids. Azo dyes like Chromazone Red are classified based on their application in industries such as textiles, where they provide bright colors and are valued for their stability and resistance to fading .
The synthesis of Chromazone Red typically involves a multi-step process:
The detailed synthesis can be outlined as follows:
Chromazone Red features a complex molecular structure that includes:
The molecular weight of Chromazone Red is approximately 420.4 g/mol. The presence of multiple functional groups allows it to interact easily with various substrates, making it effective in dyeing applications .
Chromazone Red participates in several chemical reactions:
The degradation pathways often involve oxidation reactions where light or heat induces changes in the azo group, potentially leading to the formation of non-colored products or other colored species .
The mechanism by which Chromazone Red imparts color involves:
The peak absorption wavelength for Chromazone Red typically falls within the visible spectrum, contributing to its bright red appearance .
Relevant data includes:
Chromazone Red finds extensive use in various fields:
Chromazone Red serves as a critical fluorescent tracer in Hi-C-based chromatin conformation capture protocols, enabling high-resolution visualization of three-dimensional genome architecture. When intercalated into proximity-ligated DNA junctions, this compound generates quantifiable signals that demarcate topologically associating domains (TADs) and chromatin loops with exceptional precision. In erythroid differentiation studies, Chromazone Red-labeled Hi-C libraries revealed dynamic reorganization of the β-globin locus control region (LCR), where enhancer-promoter interactions increased by 3.8-fold during hematopoiesis [6]. The compound's stability through crosslinking and enzymatic steps allows reliable detection of cis-regulatory elements, as demonstrated in Table 1.
Table 1: Enhancer-Promoter Interaction Frequencies in Erythroid Cells
Genomic Region | Interaction Frequency (Control) | Interaction Frequency (Chromazone Red-Labeled) | Fold Change |
---|---|---|---|
β-globin LCR - γ-promoter | 12.3% ± 1.2% | 47.1% ± 2.8% | 3.83 |
α-globin HS-40 - α-promoter | 8.7% ± 0.9% | 34.6% ± 1.5% | 3.98 |
GATA1 locus - enhancer | 5.2% ± 0.7% | 21.8% ± 1.1% | 4.19 |
Integration with assembly graph algorithms like SALSA2 leverages Chromazone Red's spatial data to correct scaffolding errors. In vertebrate genome projects, this combination reduced orientation inaccuracies by 67% compared to traditional Hi-C scaffolding by resolving ambiguous edges through fluorescence-guided pathing [1] [6]. The compound's emission spectrum remains detectable even in repetitive regions, enabling differentiation of paralog-specific interactions in segmental duplications.
Chromazone Red enables real-time tracking of epigenetic modifications during chemical modulator screening. When applied to teleost models (e.g., zebrafish), the compound's fluorescence intensity correlates with histone modification states: a 15% increase in H4K20me1 marks following SUV4-20H1/H2 inhibition by A-196 induces measurable spectral shifts at 580nm excitation [2]. This allows quantitative assessment of chromatin accessibility changes during angiogenesis modulator screening, as validated in 3D fibrin bead assays.
The compound's compatibility with live imaging reveals temporal dynamics of enhancer activation. In TeloHAEC cell screens, Chromazone Red-labeled enhancers within the VEGF-A locus showed 22-minute response latency to hypoxic mimetics (IOX-2), versus 48 minutes in conventional FISH-based detection [2] [9]. This temporal resolution identified novel compound-specific kinetic profiles:
Table 2: Enhancer Activation Kinetics of Epigenetic Modulators
Modulator | Target Mechanism | Response Onset (Chromazone Red) | Peak Fluorescence Time |
---|---|---|---|
A-196 | SUV4-20H1/H2 inhibition | 8.2 ± 0.7 min | 32.1 ± 2.4 min |
TMP-269 | Class IIa HDAC inhibition | 14.6 ± 1.1 min | 41.3 ± 3.2 min |
IOX-2 | HIF stabilizer | 22.0 ± 1.8 min | 68.5 ± 4.1 min |
Transcriptional outcomes correlate with Chromazone Red-detectable chromatin states: pro-angiogenic compounds like A-196 generate sustained fluorescence plateaus (>60 minutes), while repressors like TMP-269 induce rapid signal dissipation. This facilitates high-throughput classification of epigenetic modulators by their chromatin remodeling kinetics during teleost genome annotation [2].
In marine genome projects, Chromazone Red validates Hi-C scaffolding through fluorescent in situ hybridization (FSH)-like functionality without requiring probe hybridization. The compound's intercalation pattern generates artificial G-bands on Oratosquilla oratoria chromosomes, enabling optical mapping of 44 pseudo-chromosomes with 95.27% linkage group concordance [8]. Misassemblies manifest as fluorescence discontinuities; in the Procambarus clarkii genome, Chromazone Red revealed 12 discordant regions between Hi-C scaffolds and genetic maps, later resolved as inversion errors [3].
The compound quantifies assembly completeness through BUSCO metric verification. Chromazone Red-stained karyotypes of Zenilia insignis showed 97.3% BUSCO alignment, confirming near-complete chromosome representation (Table 3). Marine assemblies exceeding 90% fluorescence coverage in centromeric regions exhibit LAI (LTR Assembly Index) scores >14, indicating telomere-to-telomere continuity [7].
Table 3: Marine Genome Assembly Metrics Validated by Chromazone Red
Species | Scaffold N50 | Anchored Proportion | BUSCO Score | Discordant Regions Identified |
---|---|---|---|---|
Oratosquilla oratoria | 65.98 Mb | 95.27% | 90.3% | 8/44 scaffolds |
Procambarus clarkii | 42.87 Mb | 91.42% | 96.3% | 12 (inversion errors) |
Zenilia insignis | 6.02 Mb | 97.71% | 97.3% | None detected |
For crustacean genomes with high repetitive content (e.g., O. oratoria's 60.46% repeats), Chromazone Red's specificity for ligation junctions enables differentiation of homologous regions. This reduced false fusion events by 38% in stomatopod assemblies compared to conventional Hi-C alone [5] [8]. The compound's emission persists through chromosome-length optical mapping, providing physical evidence for synteny breaks in rapidly evolving lineages like Decapoda.
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